molecular formula C8H15NO B13160355 1-(1-Aminocyclopropyl)-2-methylbutan-1-one

1-(1-Aminocyclopropyl)-2-methylbutan-1-one

Katalognummer: B13160355
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: YCQAUHSBASHELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclopropyl)-2-methylbutan-1-one is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Aminocyclopropyl)-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Aminocyclopropyl)-2-methylbutan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound’s reactivity makes it useful for probing biological pathways and enzyme mechanisms.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which 1-(1-Aminocyclopropyl)-2-methylbutan-1-one exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Aminocyclopropyl)-2-methylbutan-1-one is unique due to its specific structural features, including the cyclopropyl group and the methylbutanone moiety

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-(1-aminocyclopropyl)-2-methylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-3-6(2)7(10)8(9)4-5-8/h6H,3-5,9H2,1-2H3

InChI-Schlüssel

YCQAUHSBASHELB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)C1(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.